GSK360A vs. Roxadustat (FG-4592): Superior In Vivo Efficacy Demonstrated at 4x Lower Dose
In a direct comparative study in mice, GSK360A and roxadustat (FG-4592) were both evaluated for their ability to induce plasma erythropoietin (EPO) concentrations. GSK360A, administered at 50 mg/kg intraperitoneally, achieved comparable EPO induction to roxadustat administered at a 4-fold higher dose of 200 mg/kg, 6 hours post-injection [1]. This demonstrates that GSK360A exhibits significantly higher in vivo efficacy than the clinically approved HIF-PHD inhibitor roxadustat in this rodent model, making it a more potent research tool for preclinical investigations requiring robust pharmacodynamic responses at lower doses.
| Evidence Dimension | Plasma Erythropoietin (EPO) Induction |
|---|---|
| Target Compound Data | GSK360A (50 mg/kg, i.p.) significantly increased plasma EPO |
| Comparator Or Baseline | Roxadustat (200 mg/kg, i.p.) significantly increased plasma EPO |
| Quantified Difference | Comparable EPO induction at a 4-fold lower dose of GSK360A (50 mg/kg) vs. roxadustat (200 mg/kg) |
| Conditions | In vivo; C57BL/6 mice; plasma EPO measured 6 hours post-intraperitoneal injection |
Why This Matters
Higher potency in vivo translates to a lower required dose for experiments, potentially reducing cost, minimizing off-target effects, and simplifying experimental logistics.
- [1] Ogawa C, Tsuchiya K, Tomosugi N, et al. Esterification promotes the intracellular accumulation of roxadustat, an activator of hypoxia-inducible factors, to extend its effective duration. Biochem Pharmacol. 2022 Jul;201:114939. View Source
